molecular formula C17H14N2O B1669088 Oil Orange ss CAS No. 2646-17-5

Oil Orange ss

Cat. No.: B1669088
CAS No.: 2646-17-5
M. Wt: 262.3 g/mol
InChI Key: BQFCCCIRTOLPEF-VHEBQXMUSA-N
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Description

Oil orange ss appears as red needles or orange powder. Sublimes above 374°F. (NTP, 1992)
This compound is a member of azobenzenes.

Mechanism of Action

Target of Action

C.I. Solvent Orange 2 is primarily used as a dye . Its primary targets are therefore the materials it is intended to color, which can range from oil products to printing inks and stationery . The compound interacts with these materials, imparting a distinct orange color.

Mode of Action

The mode of action of C.I. Solvent Orange 2 involves the interaction of the dye with its target material. The dye molecules adhere to the material, resulting in a change in the material’s color . The exact nature of this interaction can vary depending on the specific material and the conditions under which the dyeing process takes place.

Biochemical Pathways

As a dye, CIThe process of dyeing involves a series of chemical reactions, including the interaction of the dye with the material and potentially with other chemicals used in the dyeing process .

Pharmacokinetics

The term pharmacokinetics typically refers to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body As CIIt’s worth noting that the compound is insoluble in water , which can affect its distribution and use in various applications.

Result of Action

The primary result of the action of C.I. Solvent Orange 2 is the imparting of an orange color to the target material . This can be used for a variety of purposes, from coloring oil products to creating vibrant inks for printing .

Action Environment

The action of C.I. Solvent Orange 2 can be influenced by various environmental factors. For example, the compound is stable under normal conditions, but can react with strong oxidizing agents . Additionally, the compound’s solubility can affect its efficacy in different environments . It’s also worth noting that the compound may pose environmental hazards, and care should be taken to prevent it from entering water bodies .

Biochemical Analysis

Biochemical Properties

The biochemical properties of CIIt is known that the compound is stable and does not readily interact with enzymes, proteins, or other biomolecules . This suggests that C.I. Solvent Orange 2 does not play a significant role in biochemical reactions.

Cellular Effects

The cellular effects of CIIt is known that the compound can cause irritation to the skin, eyes, and respiratory system . This suggests that C.I. Solvent Orange 2 may have some impact on cell function, although the specific pathways and processes affected are not currently known.

Molecular Mechanism

The molecular mechanism of action of CIGiven its stability and lack of reactivity, it is unlikely that the compound exerts its effects through binding interactions with biomolecules or changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, C.I. Solvent Orange 2 is known to be stable and does not degrade over time . There is currently no information available on the long-term effects of C.I. Solvent Orange 2 on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

In animal models, the toxicity of C.I. Solvent Orange 2 has been studied. The lethal dose (LDLo) varies depending on the species and route of exposure. For example, the LDLo is 200mg/kg for dogs via intravenous exposure, and 5000mg/kg for rats and rabbits via oral exposure . These studies suggest that the effects of C.I. Solvent Orange 2 can vary with different dosages.

Transport and Distribution

The transport and distribution of CIGiven its insolubility in water, it is likely that the compound does not readily cross cell membranes .

Subcellular Localization

The subcellular localization of CIGiven its chemical properties, it is unlikely that the compound is targeted to specific compartments or organelles within the cell .

Properties

IUPAC Name

1-[(2-methylphenyl)diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H14N2O/c1-12-6-2-5-9-15(12)18-19-17-14-8-4-3-7-13(14)10-11-16(17)20/h2-11,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFCCCIRTOLPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Record name OIL ORANGE SS
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DSSTOX Substance ID

DTXSID6025808, DTXSID30873446
Record name C.I. Solvent Orange 2
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Record name 1-[(E)-(2-Methylphenyl)diazenyl]naphthalen-2-ol
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Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Oil orange ss appears as red needles or orange powder. Sublimes above 374 °F. (NTP, 1992), Red or orange solid; [CAMEO]
Record name OIL ORANGE SS
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Record name Oil Orange SS
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), INSOLUBLE IN WATER; SLIGHTLY SOLUBLE IN ETHANOL, CHLOROFORM & BENZENE
Record name OIL ORANGE SS
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Record name OIL ORANGE SS
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Color/Form

RED NEEDLES CRYSTALLIZED FROM GLACIAL ACETIC ACID

CAS No.

2646-17-5, 93449-46-8
Record name OIL ORANGE SS
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Record name Orange OT
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Record name C.I. Solvent Orange 2
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Record name Oil Orange ss
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Record name 2-Naphthalenol, 1-[2-(2-methylphenyl)diazenyl]-
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Record name 1-[(2-methylphenyl)azo]-2-naphthol
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Record name SOLVENT ORANGE 2
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Record name OIL ORANGE SS
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Melting Point

268 °F (NTP, 1992), 131 °C
Record name OIL ORANGE SS
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Record name OIL ORANGE SS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2949
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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